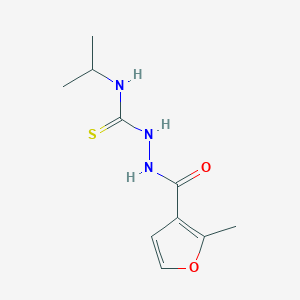

![molecular formula C20H30N4O3 B6023094 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2004 by researchers at the pharmaceutical company GlaxoSmithKline. Since then, BRL-15572 has been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway, which is involved in reward processing. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior. In addition, blocking the dopamine D3 receptor may improve cognitive function in disorders such as schizophrenia, which are associated with abnormalities in the mesolimbic pathway.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons from oxidative stress. However, it is important to note that these effects have only been observed in animal models, and may not necessarily translate to humans.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of using this compound is that it may not accurately reflect the effects of other drugs that act on the dopamine system, as it only targets the dopamine D3 receptor.

Future Directions

There are several future directions for research on 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide. One area of interest is its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. Further studies are needed to determine whether this compound is effective in these disorders, and to identify any potential side effects. In addition, researchers may be interested in developing new drugs that target the dopamine D3 receptor, based on the structure of this compound. Finally, more studies are needed to determine the biochemical and physiological effects of this compound in humans, and to determine whether it is safe and effective for use in humans.

Synthesis Methods

The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide involves several steps. The starting material is 1,3-benzodioxole, which is reacted with methylamine to form 4-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperazine. This intermediate is then reacted with N-ethyl-1-piperidinecarboxylic acid to form this compound.

Scientific Research Applications

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide has been studied for its potential therapeutic applications in several areas, including addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia, and may have potential as a treatment for this disorder. Finally, this compound has been studied for its potential neuroprotective effects in Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name |

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-ethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3/c1-2-21-20(25)24-7-3-4-17(14-24)23-10-8-22(9-11-23)13-16-5-6-18-19(12-16)27-15-26-18/h5-6,12,17H,2-4,7-11,13-15H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMHCLHVYRFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

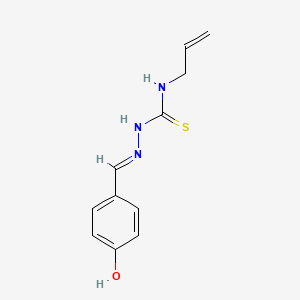

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6023048.png)

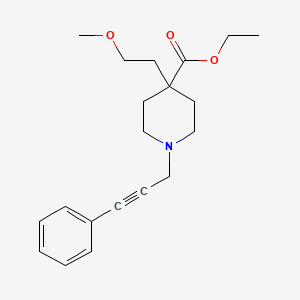

![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B6023049.png)

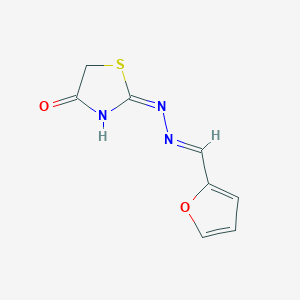

![5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B6023057.png)

![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)

![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6023069.png)

![7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6023083.png)

![2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B6023095.png)

![N-methyl-4-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyridinamine](/img/structure/B6023100.png)

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)